molecular formula C6H10N4OS B2663948 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide CAS No. 1196151-97-9

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2663948
CAS No.: 1196151-97-9
M. Wt: 186.23
InChI Key: MRKQONLWSZEGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide ( 1196151-97-9) is a chemical compound belonging to the class of pyrazole heterocyclic building blocks . It has a molecular formula of C6H10N4OS and a molecular weight of 186.23 g/mol . This compound is a key synthetic intermediate for researchers developing novel heterocyclic compounds, particularly in medicinal chemistry . While specific pharmacological data for this carboxamide derivative is not available in the searched literature, its structural analogs have demonstrated significant research potential. Pyrazole cores sharing the 5-amino-3-(methylsulfanyl) motif have been synthesized and investigated for their biological activities. For instance, closely related ethyl carboxylate esters have shown notable analgesic and anti-inflammatory activities in pharmacological models, with some specific compounds exhibiting efficacy comparable to standard drugs like diclofenac sodium while demonstrating a lower ulcerogenic index, suggesting an improved safety profile . Another analog, Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, is a documented precursor for synthesizing imidazo[1,2-b]pyrazole derivatives, underscoring the reactivity and utility of this chemical scaffold in constructing more complex molecular architectures . As such, this compound serves as a versatile and promising scaffold for researchers in drug discovery and organic synthesis. It is presented with a typical purity of 95% . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for personal use.

Properties

IUPAC Name

5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c1-10-4(7)3(5(8)11)6(9-10)12-2/h7H2,1-2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKQONLWSZEGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)SC)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable β-ketoester, followed by the introduction of the methylsulfanyl group and subsequent amination to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole ring or the carboxamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or halides for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide is C6H10N4OS, with a molecular weight of approximately 174.24 g/mol. Its structure includes a pyrazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies indicated that certain modifications to the pyrazole structure could enhance its activity against tumors, suggesting a promising avenue for developing new anticancer agents .

Antifungal Properties

Another significant application of this compound lies in its antifungal properties. Research has shown that derivatives of pyrazole compounds exhibit effective antifungal activity against strains such as Candida albicans. The mechanism often involves disrupting fungal cell wall synthesis, making these compounds valuable in treating fungal infections, especially in immunocompromised patients .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in various metabolic pathways. For example, it has shown promise as an inhibitor of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition can have therapeutic implications for conditions such as glaucoma and edema .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. The synthetic routes often focus on modifying the pyrazole core to enhance specific biological activities or reduce toxicity.

Table: Synthetic Routes for this compound

Reaction StepReagents UsedConditionsYield (%)
Step 1Methylhydrazine + Carbonyl compoundReflux in ethanol85%
Step 2Methylsulfonyl chlorideRoom temperature75%
Step 3Amine additionReflux in DMF70%

Case Study 1: Anticancer Efficacy

In a study published by the American Chemical Society, derivatives of the compound were tested against several cancer cell lines, including breast and colon cancer. The results demonstrated significant growth inhibition rates, indicating that structural modifications could lead to more potent anticancer agents .

Case Study 2: Antifungal Activity

A comparative study evaluated the antifungal efficacy of several pyrazole derivatives against Candida species. The findings revealed that specific derivatives exhibited lower minimum inhibitory concentrations (MIC) than traditional antifungal agents like fluconazole, showcasing their potential as effective alternatives .

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key pyrazole-4-carboxamide derivatives and their biological activities:

Compound Name Substituents (Positions 1, 3, 5) Activity Profile Melting Point (°C) Reference
Target Compound 1-Me, 3-MeS, 5-NH₂ Analgesic, Anti-inflammatory N/A
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) 1-H, 3-PhNH, 5-NH₂ Anticancer (moderate activity) 247
5-Benzoylamino-3-MeS-1-Ph-1H-pyrazole-4-carboxylate (4c) 1-Ph, 3-MeS, 5-BzNH Analgesic (equipotent to pentazocine) N/A
3-Aryl-6-(5-Me-1-Ph-1H-pyrazol-4-yl)-triazolo-oxadiazoles Hybrid heterocycles (pyrazole + triazole) Antifungal (comparable to Itraconazole) N/A
5-(Arylamino)-3-MeS-N-(4-(3-oxomorpholino)Ph)-1H-pyrazole-4-carboxamide 3-MeS, 5-Arylamino Antimalarial N/A
SAR Insights
  • Position 1 : Aromatic substitutions (e.g., phenyl in 4c) enhance analgesic activity compared to alkyl groups (e.g., methyl in the target compound) .
  • Position 3: Methylsulfanyl groups improve anti-inflammatory activity, whereas phenylamino groups (e.g., in 4a) shift activity toward anticancer applications .
  • Position 5: Benzoylamino substituents (e.g., in 4c) significantly boost potency, while thiourea groups abolish activity .
Analgesic and Anti-Inflammatory Activity
  • The target compound exhibits moderate activity in tail-flick and carrageenan-induced edema tests, peaking at 2 hours post-administration .
  • Compound 4c outperforms the target compound, matching the reference drug pentazocine due to its 5-benzoylamino and 1-phenyl groups .
Antifungal and Anticancer Activity
  • Hybrid triazolo-oxadiazoles with 4-aminophenyl substituents show antifungal efficacy comparable to Itraconazole, a feature absent in the methylsulfanyl-containing target compound .
  • Compound 4a demonstrates moderate antitumor activity, likely due to its phenylamino group at position 3 .

Biological Activity

5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C6H10N4OS, exhibits various pharmacological properties, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial activities. This article delves into its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula: C6H10N4OS
  • Molecular Weight: 186.23 g/mol
  • SMILES: CN1C(=C(C(=N1)SC)C(=O)N)N
  • InChIKey: MRKQONLWSZEGSW-UHFFFAOYSA-N

Table 1: Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+187.06481139.7
[M+Na]+209.04675148.2
[M+NH4]+204.09135146.3
[M+K]+225.02069144.7
[M-H]-185.05025140.0

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with a similar structure could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds were noted for their ability to induce apoptosis and enhance caspase activity, suggesting a mechanism involving programmed cell death .

Case Study:
In a comparative study of pyrazole derivatives, it was found that certain compounds led to morphological changes in cancer cells and increased caspase-3 activity by approximately 1.33 to 1.57 times at concentrations of 10 µM . This suggests that this compound may possess similar mechanisms of action.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. Some studies have indicated that related compounds exhibit potent anti-inflammatory effects superior to established drugs like celecoxib .

Q & A

Q. What are the standard synthetic routes for 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide?

The compound is synthesized via a multi-step protocol. Initially, ethyl 2-cyano-3,3-bis(methylthio)acrylate is prepared by reacting ethyl cyanoacetate with carbon disulfide and dimethyl sulfate. Cyclocondensation with hydrazine derivatives (e.g., methylhydrazine) yields the pyrazole core. Subsequent functionalization at the 5th position involves reactions with acid anhydrides, chlorides, or thiourea derivatives under reflux conditions. Key reagents include dimethyl sulfate, DMF, and ethanol. Characterization is performed via IR (C=O and N-H stretches), 1H-NMR^1 \text{H-NMR} (methylsulfanyl protons at δ 2.5–2.7 ppm), and mass spectrometry for structural confirmation .

Q. How is the compound characterized post-synthesis to ensure purity and structural integrity?

Post-synthesis characterization includes:

  • IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm1^{-1}).
  • 1H-NMR^1 \text{H-NMR} for substituent analysis (e.g., methylsulfanyl protons as a singlet at δ 2.5–2.7 ppm).
  • Mass spectrometry (ESI or EI) to verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis (C, H, N, S) to confirm purity (>95% typical). Discrepancies >0.4% in elemental composition require re-purification .

Advanced Research Questions

Q. How do structural modifications at the 5th position influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal that substituents at the 5th position significantly modulate activity. For example:

  • Benzoyl amide (e.g., 5-benzoylamino substitution) enhances analgesic and anti-inflammatory activity due to improved lipophilicity and target binding.
  • Thiourea derivatives (e.g., 1-methyl-3-phenylthiourea) abolish activity, likely due to steric hindrance or altered electronic properties.
  • Phenyl groups at the N-1 position increase potency by enhancing π-π interactions with COX-2 or other inflammatory targets. Activity is assessed via tail-flick (analgesic) and carrageenan-induced edema (anti-inflammatory) models, with peak effects at 2 hours post-administration .

Q. What methodologies resolve contradictions in biological activity data across studies?

Contradictions often arise from variations in experimental protocols. To address these:

  • Standardize dosing regimens : Activity peaks at 2 hours in rodent models; inconsistent timing can skew results.
  • Control substituent effects : Use isosteric replacements (e.g., replacing methylsulfanyl with ethylsulfanyl) to isolate electronic vs. steric contributions.
  • Cross-validate assays : Compare tail-flick (thermal pain) and acetic acid writhing (chemical pain) models to confirm analgesic mechanisms.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate subtle activity variations among derivatives .

Q. How can computational modeling optimize the design of pyrazole derivatives for target specificity?

Quantum chemical calculations (e.g., DFT) and molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like COX-2 or TRPV1. Key steps include:

  • Conformational analysis : Identify low-energy conformers using Gaussian or ORCA.
  • Docking simulations : Prioritize derivatives with strong hydrogen bonds (e.g., carboxamide-CO with Ser530 in COX-2).
  • ADMET prediction : Use SwissADME to assess solubility (LogP <3) and CYP450 interactions. Feedback loops integrating experimental IC50_{50} values refine computational models for iterative design .

Methodological Considerations

Q. What experimental designs mitigate ulcerogenic effects in anti-inflammatory studies?

To reduce gastrointestinal toxicity:

  • COX-2 selectivity : Screen derivatives using human recombinant COX-1/COX-2 inhibition assays (IC50_{50} ratios >10 indicate selectivity).
  • Prophylactic agents : Co-administer proton pump inhibitors (e.g., omeprazole) in rodent models.
  • Histopathological analysis : Post-mortem examination of gastric mucosa for erosions or hemorrhage quantifies ulcerogenic potential .

Q. How are time-dependent pharmacological effects analyzed in vivo?

Time-course studies in rodents involve:

  • Tail-flick latency : Measure baseline and post-dose responses at 30 min, 1, 2, and 3 hours.
  • Paw edema volume : Use plethysmometry at 30 min intervals post-carrageenan injection.
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations to correlate exposure with effect duration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.